molecular formula C12H15BrFN B13578108 1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine

1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine

Cat. No.: B13578108
M. Wt: 272.16 g/mol
InChI Key: BNPXPONVGXQFEW-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H15BrFN It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a cyclohexane ring bearing an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylcyclohexane, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Amination: The brominated and fluorinated phenylcyclohexane is then subjected to amination reactions to introduce the amine group on the cyclohexane ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity. The exact details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of different derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)cyclohexan-1-amine
  • 1-(4-Chloro-3-fluorophenyl)cyclohexan-1-amine
  • 1-(4-Bromo-3-chlorophenyl)cyclohexan-1-amine

Uniqueness

1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)cyclohexan-1-amine

InChI

InChI=1S/C12H15BrFN/c13-10-5-4-9(8-11(10)14)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2

InChI Key

BNPXPONVGXQFEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=C(C=C2)Br)F)N

Origin of Product

United States

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